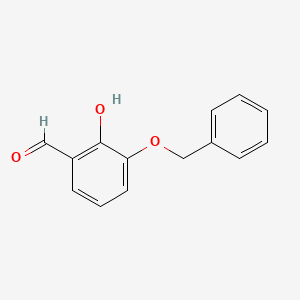
3-ベンジルオキシ-2-ヒドロキシベンズアルデヒド
概要
説明
3-Benzyloxy-2-hydroxy benzaldehyde is an organic compound with the molecular formula C14H12O3. It is a benzaldehyde derivative characterized by the presence of a benzyloxy group at the third position and a hydroxy group at the second position on the benzene ring. This compound is widely used in scientific research due to its versatile nature, allowing applications in multiple fields, from drug discovery to material synthesis.
科学的研究の応用
3-Benzyloxy-2-hydroxy benzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: As a potential lead compound in drug discovery for developing new therapeutic agents.
Industry: In the production of specialty chemicals and materials, including polymers and resins .
作用機序
Target of Action
Benzaldehyde derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
For example, they can undergo enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Pharmacokinetics
The chemical properties of the compound, such as its molecular weight and structure, can influence its bioavailability .
Result of Action
Benzaldehyde derivatives are known to have various biological effects, depending on their specific structures and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of 3-Benzyloxy-2-hydroxy benzaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or used .
生化学分析
Biochemical Properties
3-Benzyloxy-2-hydroxy benzaldehyde plays a crucial role in biochemical reactions. It interacts with enzymes such as adenyl cyclase, which it activates . This interaction is essential for various cellular processes, including the regulation of cyclic AMP levels. Additionally, 3-Benzyloxy-2-hydroxy benzaldehyde can undergo oxidation and reduction reactions at the benzylic position, which are facilitated by the presence of the adjacent aromatic ring .
Cellular Effects
3-Benzyloxy-2-hydroxy benzaldehyde influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in these pathways, leading to changes in cellular function. The compound’s impact on gene expression can result in altered protein synthesis, affecting overall cell behavior .
Molecular Mechanism
The molecular mechanism of 3-Benzyloxy-2-hydroxy benzaldehyde involves its binding interactions with biomolecules. It can act as an enzyme activator or inhibitor, depending on the context. For example, its activation of adenyl cyclase leads to increased cyclic AMP levels, which in turn can activate protein kinase A and other downstream signaling molecules . Additionally, the compound’s ability to undergo oxidation and reduction reactions at the benzylic position contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyloxy-2-hydroxy benzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo oxidation and reduction reactions, which may affect its long-term stability and activity . Additionally, the compound’s impact on cellular function can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Benzyloxy-2-hydroxy benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
3-Benzyloxy-2-hydroxy benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its oxidation and reduction reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Benzyloxy-2-hydroxy benzaldehyde within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
3-Benzyloxy-2-hydroxy benzaldehyde’s subcellular localization is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-2-hydroxy benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for 3-Benzyloxy-2-hydroxy benzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
化学反応の分析
Types of Reactions: 3-Benzyloxy-2-hydroxy benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base
Major Products Formed:
類似化合物との比較
- 2-Benzyloxybenzaldehyde
- 4-Benzyloxybenzaldehyde
- 3-Benzyloxybenzyl alcohol
Comparison: 3-Benzyloxy-2-hydroxy benzaldehyde is unique due to the presence of both a benzyloxy group and a hydroxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-benzyloxybenzaldehyde and 4-benzyloxybenzaldehyde, the position of the hydroxy group in 3-Benzyloxy-2-hydroxy benzaldehyde allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications .
特性
IUPAC Name |
2-hydroxy-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPYNNNKOORPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461278 | |
| Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86734-59-0 | |
| Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

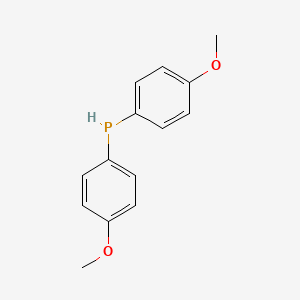
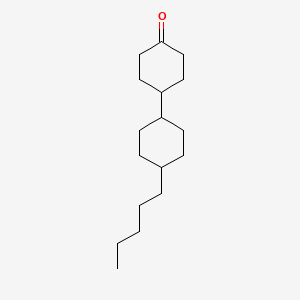
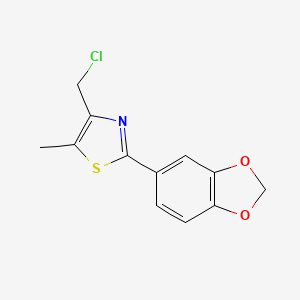
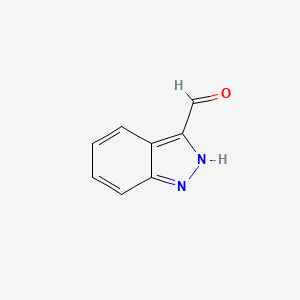
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)

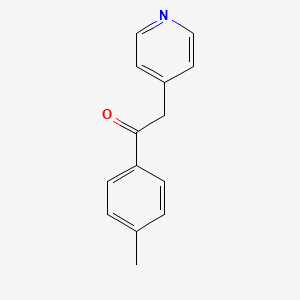
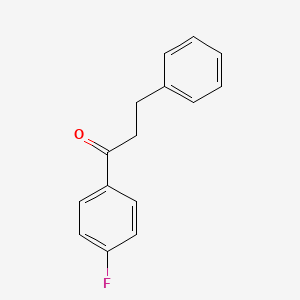

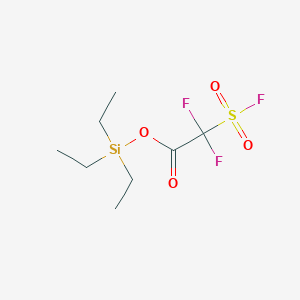

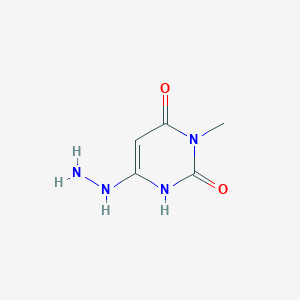
![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)
